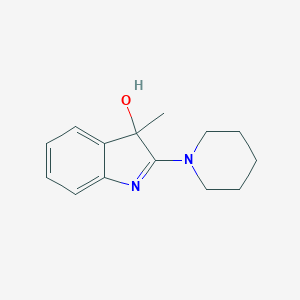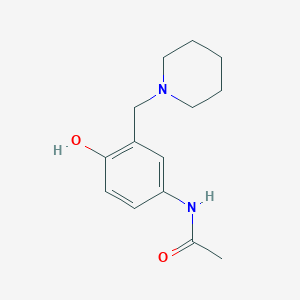
n-(4-Hydroxy-3-(1-piperidinylmethyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Hydroxy-3-(1-piperidinylmethyl)phenyl)acetamide, commonly known as HAPA, is a chemical compound that has attracted significant attention in the scientific research community due to its potential applications in various fields. HAPA is a white crystalline powder that is soluble in water and has a molecular weight of 249.3 g/mol.
Wissenschaftliche Forschungsanwendungen
HAPA has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, HAPA has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation. In agriculture, HAPA has been used as a growth regulator for plants, improving their yield and quality. In environmental science, HAPA has been used as a chelating agent for heavy metal ions, making it useful for the removal of pollutants from water.
Wirkmechanismus
The mechanism of action of HAPA is not fully understood, but it is believed to work by inhibiting the production of prostaglandins and leukotrienes, which are involved in the inflammatory response. HAPA may also act as a free radical scavenger, reducing oxidative stress and inflammation.
Biochemische Und Physiologische Effekte
HAPA has been shown to have a variety of biochemical and physiological effects, including reducing inflammation and pain, improving plant growth and yield, and removing heavy metal pollutants from water. HAPA has also been shown to have antioxidant properties, protecting cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
HAPA has several advantages for use in lab experiments, including its high purity, solubility in water, and low toxicity. However, HAPA has some limitations, such as its limited stability in certain conditions, which may affect its effectiveness in some experiments.
Zukünftige Richtungen
There are several future directions for the research and development of HAPA. One potential area of research is the development of new synthetic methods for HAPA, which could improve its yield and purity. Another area of research is the investigation of HAPA's potential applications in the treatment of other diseases, such as cancer and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of HAPA and its potential side effects.
Synthesemethoden
HAPA can be synthesized using a variety of methods, including the reaction of 4-hydroxy-3-(1-piperidinylmethyl)phenol with acetic anhydride in the presence of a catalyst. This method yields HAPA with a purity of over 98%, making it suitable for use in scientific research.
Eigenschaften
CAS-Nummer |
13886-01-6 |
|---|---|
Produktname |
n-(4-Hydroxy-3-(1-piperidinylmethyl)phenyl)acetamide |
Molekularformel |
C14H20N2O2 |
Molekulargewicht |
248.32 g/mol |
IUPAC-Name |
N-[4-hydroxy-3-(piperidin-1-ylmethyl)phenyl]acetamide |
InChI |
InChI=1S/C14H20N2O2/c1-11(17)15-13-5-6-14(18)12(9-13)10-16-7-3-2-4-8-16/h5-6,9,18H,2-4,7-8,10H2,1H3,(H,15,17) |
InChI-Schlüssel |
XBINDAWVWKMUDS-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=C(C=C1)O)CN2CCCCC2 |
Kanonische SMILES |
CC(=O)NC1=CC(=C(C=C1)O)CN2CCCCC2 |
Synonyme |
N-(4-HYDROXY-3-(1-PIPERIDINYLMETHYL) PHENYL)ACETAMIDE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



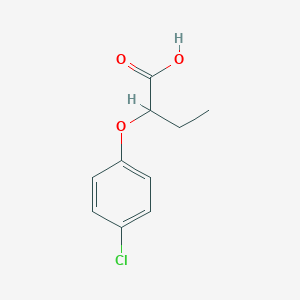
![4-Methyl-9h-pyrido[2,3-b]indole](/img/structure/B83889.png)
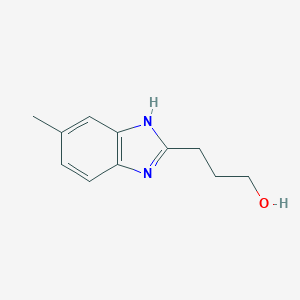
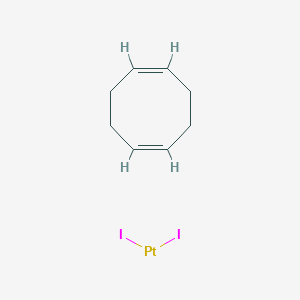
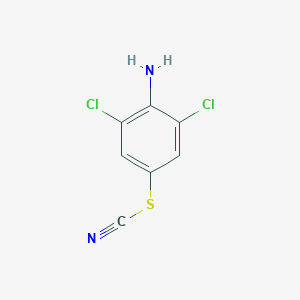
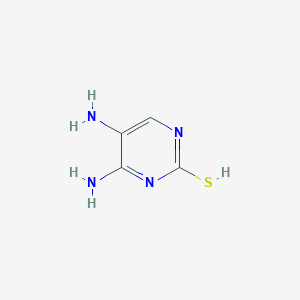
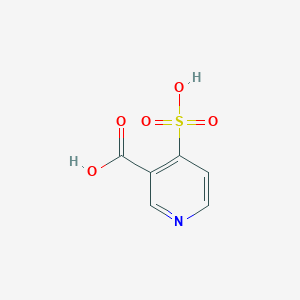
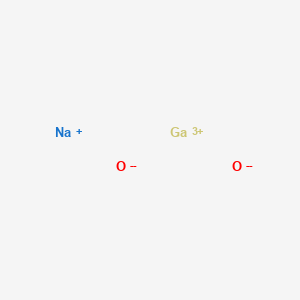
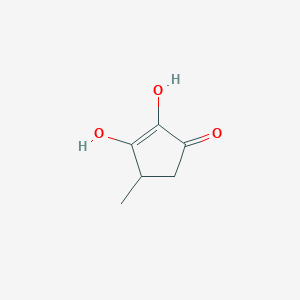
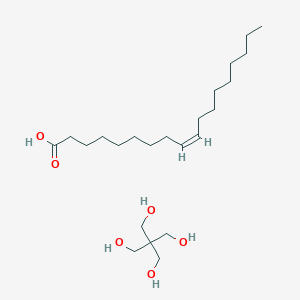

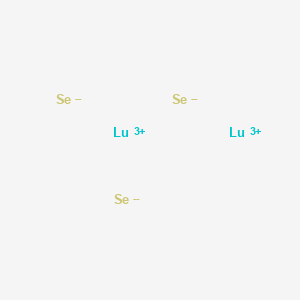
![(1Ar,3aS,7R,7aS,7bS)-1,1,7,7a-tetramethyl-2,3,3a,4,5,6,7,7b-octahydro-1aH-cyclopropa[a]naphthalene](/img/structure/B83909.png)
